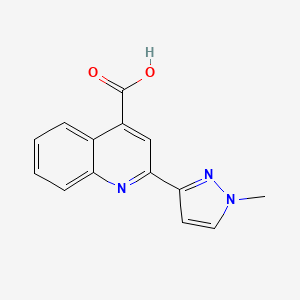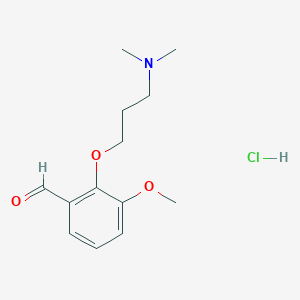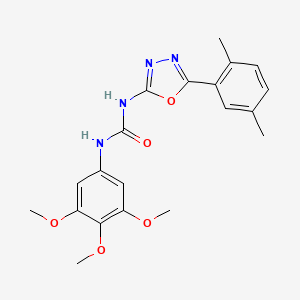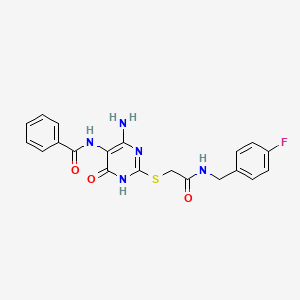
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” likely belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyridine ring with a chlorine atom at the 5-position and a 2-methylpropan-1-amine group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, it might undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, similar compounds like “2-(5-chloropyridin-2-yl)acetic acid” have a density of 1.4±0.1 g/cm³, a boiling point of 295.9±25.0 °C at 760 mmHg, and a molar refractivity of 40.4±0.3 cm³ .Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is similar to that of other psychedelics such as LSD and psilocybin. It binds to the 5-HT2A receptor and activates it, leading to changes in the activity of neurons in various regions of the brain. This results in altered perception, mood, and cognition. The exact mechanism by which this occurs is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelics. It can cause changes in perception, mood, and cognition, as well as alterations in sensory processing and time perception. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and changes in body temperature. The effects of the drug can last for several hours.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the 5-HT2A receptor, which makes it a valuable tool for investigating the receptor's function. Its relatively simple synthesis method and availability also make it accessible for research purposes. However, the drug's potential for abuse and safety concerns limit its use in certain contexts. Researchers must take precautions to ensure the safety of subjects and follow ethical guidelines when using the drug in experiments.
Future Directions
There are several future directions for research on 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is the development of new compounds based on the structure of this compound that may have improved therapeutic properties or reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the brain and body.
Synthesis Methods
The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves the reaction of 2C-C with 2-(5-chloro-2-pyridyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine has potential applications in scientific research, particularly in the study of the 5-HT2A receptor and its role in the brain. The drug's selective agonist activity at this receptor makes it a valuable tool for investigating the receptor's function and potential therapeutic applications. It has been used in studies of the receptor's role in the regulation of mood, cognition, and perception.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDTZZWHNPTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)





![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)



![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)

![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
